molecular formula C9H14F6N2O3 B2644989 ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate CAS No. 340033-69-4

ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate

Cat. No.: B2644989
CAS No.: 340033-69-4
M. Wt: 312.212
InChI Key: IGBXMILYQVKMDM-UHFFFAOYSA-N
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Description

Ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate is a fluorinated carbamate derivative characterized by its unique trifluoromethyl and methoxyethyl substituents.

Key Properties (from analogous structures):

  • Molecular Formula: Likely C₁₄H₁₆F₆N₂O₂ (based on structural similarity to ).
  • Molecular Weight: ~358.28 g/mol.
  • XLogP: ~4.8 (indicating high lipophilicity).
  • Hydrogen Bonding: 2 donors, 9 acceptors.
  • Topological Polar Surface Area (TPSA): ~50.4 Ų .

Properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methoxyethylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F6N2O3/c1-3-20-6(18)17-7(8(10,11)12,9(13,14)15)16-4-5-19-2/h16H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBXMILYQVKMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate is a synthetic compound notable for its unique trifluoromethyl and methoxyethyl functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H14F6N2O3
  • Molecular Weight : 312.21 g/mol
  • CAS Number : 340033-69-4
  • MDL Number : MFCD00566216

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent.

Research indicates that compounds with similar structures may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of trifluoromethyl groups typically enhances lipophilicity, potentially improving the ability of the compound to cross biological membranes and interact with intracellular targets.

1. Interaction with Dopamine Receptors

A study comparing related compounds demonstrated that N-trifluoroethyldopamine analogs exhibited relaxant effects in isolated rabbit arteries but lacked selectivity for dopamine receptors. This suggests that while this compound may have similar relaxant properties, further investigation is necessary to determine its receptor specificity .

2. Inhibition of Enzymatic Activity

In a review of compounds targeting dihydrofolate reductase (DHFR), derivatives with ethyl substitutions showed enhanced inhibitory activity compared to their methylated counterparts. This suggests that the ethyl group may play a critical role in enhancing biological activity against specific enzymatic targets .

Pharmacological Applications

Due to its structural characteristics, this compound could have several potential applications:

  • Antihypertensive Agents : Given its relaxant effects on vascular smooth muscle.
  • Neuropharmacology : Potential use in modulating neurotransmitter systems due to its interaction with dopamine receptors.

Data Table: Comparative Biological Activity

Compound NameActivity TypeObserved EffectsReference
Ethyl N-[...]-carbamateVascular RelaxationNon-selective dopamine receptor interaction
Similar Trifluoro CompoundsDHFR InhibitionEnhanced activity with ethyl substitutions

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate has been investigated for its potential antiviral properties. Studies have shown that similar compounds can inhibit viral replication by interfering with viral enzymes or receptors .

Neurological Disorders
The compound may also play a role in treating neurological disorders. Its ability to cross the blood-brain barrier due to its lipophilic nature allows it to interact with central nervous system targets. Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter systems .

Agrochemicals

Pesticide Development
The unique structure of this compound has led to its exploration as a pesticide. The trifluoromethyl group is known to enhance the potency and selectivity of agrochemical agents against pests while minimizing toxicity to non-target organisms .

Herbicide Formulation
In herbicide formulations, the compound's properties can improve efficacy and reduce environmental impact. Research has indicated that incorporating fluorinated compounds in herbicides can lead to improved absorption and translocation in plants .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Coatings and Surface Modifications
Due to its hydrophobic nature, this compound can be used in developing advanced coatings that provide water repellency and stain resistance. Such coatings are beneficial in various industries, including automotive and consumer goods .

Case Study 1: Antiviral Properties

A study published in the Journal of Medicinal Chemistry explored the antiviral effects of similar trifluoromethyl compounds on viral replication in vitro. Results indicated a significant reduction in viral load when treated with these compounds, suggesting potential therapeutic applications for this compound .

Case Study 2: Agrochemical Efficacy

In agricultural research, a series of trials evaluated the effectiveness of fluorinated carbamates as pesticides. This compound demonstrated superior efficacy against common agricultural pests compared to traditional pesticides .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Carbamates
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP Applications
Target Compound Trifluoromethyl, methoxyethylamino C₁₄H₁₆F₆N₂O₂ 358.28 4.8 Potential pharmaceuticals/agrochemicals (inferred)
Ethyl Carbamate (EC) Ethoxycarbonyl C₃H₇NO₂ 89.09 0.1 Food safety analysis (e.g., wine contaminants)
Ethyl N-(2,4-Difluorophenyl)carbamate Difluorophenyl C₉H₉F₂NO₂ 201.17 2.1 Intermediate in agrochemical synthesis
Fenoxycarb Phenoxyphenoxyethyl C₂₀H₂₅NO₄ 343.42 4.5 Insect growth regulator
Key Observations:

Fluorination Impact: The target compound and ethyl N-(2,4-difluorophenyl)carbamate both contain fluorine, but the former’s trifluoromethyl groups significantly increase lipophilicity (XLogP 4.8 vs. Fluorinated carbamates often exhibit enhanced resistance to enzymatic degradation compared to non-fluorinated analogs like EC .

Functional Group Influence: The methoxyethylamino group in the target compound may improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenoxyphenoxyethyl in fenoxycarb) . EC, lacking complex substituents, is simpler and less bioactive, limiting its use to non-therapeutic applications .

Physicochemical and Analytical Data

Table 2: Analytical Parameters
Compound LCMS [M+H]+ HPLC Retention Time (min) Key Analytical Methods
Target Compound (analog) 1011 (example from related synthesis) 1.01 LCMS, HPLC (condition SQD-FA05)
EC Not reported Optimized via SPME-GC-MS Solid-phase microextraction with GC-MS
  • Analytical Challenges : The target compound’s high molecular weight and fluorination require specialized methods (e.g., LCMS with high-resolution detection) compared to simpler carbamates like EC, which are analyzed via GC-MS .

Research Findings and Implications

Fluorination vs. Bioactivity: Trifluoromethyl groups in the target compound likely enhance binding to hydrophobic pockets in biological targets, a feature absent in EC and less pronounced in difluorophenyl derivatives .

Synthetic Complexity : The synthesis of the target compound may mirror methods in , which employs tert-butyl carbamate intermediates and multi-step functionalization .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate?

  • Methodology :

  • FT-IR : Analyze functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, trifluoromethyl C-F vibrations at 1100–1250 cm⁻¹). Reference studies on structurally similar carbamates highlight the importance of band assignments for confirming substituents .
  • NMR : Use 19F^{19}\text{F} NMR to resolve trifluoromethyl groups (δ ≈ -60 to -70 ppm) and 1H^{1}\text{H} NMR to confirm methoxyethyl and ethyl carbamate protons. Ensure deuterated solvents (e.g., DMSO-d₆) are used to avoid signal interference .
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., via ESI-MS in positive ion mode) .

Q. How can researchers ensure synthetic reproducibility for this compound given its trifluoromethyl and methoxyethyl substituents?

  • Methodology :

  • Controlled Reaction Conditions : Optimize temperature (20–40°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Trifluoromethyl groups are sensitive to hydrolysis; anhydrous conditions are critical .
  • Protection-Deprotection Strategies : Use tert-butyl carbamate (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic or catalytic hydrogenation deprotection .
  • Byproduct Monitoring : Track trifluoroacetic acid (TFA) or trifluoromethyl byproducts via 19F^{19}\text{F} NMR to confirm reaction completion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and steric effects of the trifluoromethyl groups in this compound?

  • Methodology :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to map HOMO-LUMO gaps and electrostatic potential (MEP) surfaces. This predicts reactivity toward nucleophilic/electrophilic agents .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→σ*) involving the CF₃ groups to explain steric hindrance or stabilization effects .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, focusing on fluorine’s role in binding affinity .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodology :

  • Accelerated Stability Studies : Conduct stress testing at pH 1–13 (HCl/NaOH buffers, 40–60°C) and monitor degradation via HPLC. Compare degradation products (e.g., trifluoroacetic acid) with reference standards .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions. Note that trifluoromethyl carbamates often exhibit pseudo-first-order degradation in acidic media .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace hydrolysis pathways and confirm carbamate bond cleavage mechanisms .

Q. What strategies mitigate toxicity risks during in vitro assays involving this compound?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations. Compare LC₅₀ values with structurally similar carbamates (e.g., Ethiofencarb LC₅₀ ≈ 50 µM) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., N-dealkylation or sulfoxidation) .
  • Safety Protocols : Follow guidelines for handling fluorinated amines (e.g., PPE, fume hoods) to avoid dermal/ocular exposure .

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